2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound featuring a unique combination of pyrazole, thieno, and triazolo rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the construction of the thieno and triazolo rings. Common reagents used in these reactions include chlorinating agents, methylating agents, and trifluoromethylating agents. The reaction conditions often involve the use of organic solvents, elevated temperatures, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution reactions may yield various substituted derivatives .
Scientific Research Applications
2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications
Mechanism of Action
The mechanism of action of 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3-trifluoromethyl-1,2,4-triazoles
Uniqueness
2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C15H12ClF3N6S |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C15H12ClF3N6S/c1-4-7-6(2)26-14-8(7)13-21-12(23-25(13)5-20-14)10-9(16)11(15(17,18)19)22-24(10)3/h5H,4H2,1-3H3 |
InChI Key |
UTGPVIDCXIEKNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=C(C(=NN4C)C(F)(F)F)Cl)C |
Origin of Product |
United States |
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